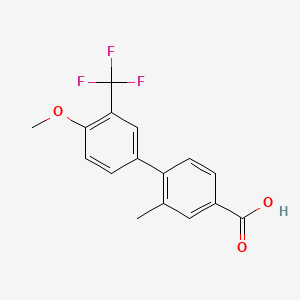

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

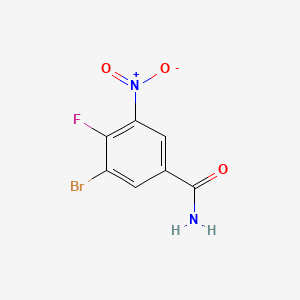

The InChI code for “4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is1S/C8H8BF3O3/c1-15-7-3-2-5 (9 (13)14)4-6 (7)8 (10,11)12/h2-4,13-14H,1H3 . This provides a detailed description of the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound “4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is a solid at 20 degrees Celsius . It has a melting point of 198-202°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Protective Group Use : The compound has been explored for its potential in chemical synthesis. For example, 4-Methoxy-α-methylbenzyl alcohol, a related compound, has been used as a new protecting group for carboxylic acids. These esters, obtained from the coupling of 4-methoxy-α-methylbenzyl alcohol and corresponding acids, were hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), demonstrating compatibility with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).

Solubility and Partition Coefficients : The compound has been included in studies that determine solubilities and partition coefficients for various substances. For instance, experimental solubilities have been determined for various benzoic acids, including 4-methoxybenzoic acid, in 2-methoxyethanol, and used to derive Abraham model correlations for describing solute transfer into 2-methoxyethanol (Hart et al., 2015).

Phthalide Formation in Organic Chemistry : Phthalides are organic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. The condensation reactions involving related compounds like 5-methoxy-3-methylbenzoic acid have been studied for phthalide formation, indicating the relevance of similar benzoic acid derivatives in organic synthesis (Charlesworth & Levene, 1963).

Quantum Chemical Calculations : The compound's relatives have been used in quantum chemical calculations. For example, quantum chemical calculations have been performed on 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate, optimizing the molecule using various methods and calculating properties like dipole moments, bond lengths, and molecular surfaces (Kotan & Yuksek, 2021).

Metabolic Fate Studies : Studies on the metabolic fate of compounds like gallic acid (a related compound) have implications for understanding the metabolism of similar benzoic acid derivatives. This research provides insights into the metabolic pathways and transformations of these compounds in biological systems (Booth et al., 1959).

Encapsulation for Controlled Release : Similar compounds, like 4-hydroxy-3-methoxybenzoic acid, have been studied for encapsulation into layered double hydroxide for controlled release, suggesting potential applications in flavor release or drug delivery systems (Hong, Oh, & Choy, 2008).

Safety and Hazards

The compound “4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is considered an irritant . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Eigenschaften

IUPAC Name |

4-[4-methoxy-3-(trifluoromethyl)phenyl]-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c1-9-7-11(15(20)21)3-5-12(9)10-4-6-14(22-2)13(8-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGHDILPTDNSRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692151 |

Source

|

| Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-62-1 |

Source

|

| Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)

![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)

![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)